molecular formula C16H17N3O3S2 B14220518 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide CAS No. 749812-79-1

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide

Cat. No.: B14220518
CAS No.: 749812-79-1
M. Wt: 363.5 g/mol
InChI Key: LDOUUHZVBBMKOT-UHFFFAOYSA-N
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Description

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring and the coupling of the benzothiazole derivative with the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide is unique due to its combination of a benzothiazole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

749812-79-1

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C16H17N3O3S2/c1-8-9(2)14(20)10(3)15-13(8)19-16(23-15)18-11-4-6-12(7-5-11)24(17,21)22/h4-7,20H,1-3H3,(H,18,19)(H2,17,21,22)

InChI Key

LDOUUHZVBBMKOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)C)O)C

Origin of Product

United States

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